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molecular formula C5H6N2O3 B1213158 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 27372-38-9

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B1213158
M. Wt: 142.11 g/mol
InChI Key: VUADWGRLHPTYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290475B2

Procedure details

A number of deuterated glutamines (starting material for preparing Compound B) have previously been made, including 2,3,4-trideutero-glutamine (i.e., R2=D, R4=D, and Z=D), which was made via the deuterium reduction of 6-carboxy-3(2H)-pyridazone (see Stogniew, J. Labelled Compounds and Radiopharmaceuticals 1981, 18(6), 897-903), and 2,2,3,3,4 pentadeutero-glutamine (i.e., R2-R5=D and Z=D), which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27). Stogniew also notes that the 5-mono-deutero-glutamine could be obtained through deuterium reduction of 4,5-dihydro-6-carboxy-3(2H)-pyridazone.
[Compound]
Name
deuterated glutamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,4-trideutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2,2,3,3,4 pentadeutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
5-mono-deutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[2H][C@@:2]([C:11]([OH:13])=[O:12])([CH:4]([2H])[CH:5]([2H])[C:6](=[O:8])[NH2:7])[NH2:3].C(C1C=CC(=O)NN=1)(O)=O>>[C:11]([C:2]1[CH2:4][CH2:5][C:6](=[O:8])[NH:7][N:3]=1)([OH:13])=[O:12]

Inputs

Step One
Name
deuterated glutamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,3,4-trideutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[2H][C@](N)(C(C(C(N)=O)[2H])[2H])C(=O)O
Step Four
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=CC(NN1)=O
Step Six
Name
2,2,3,3,4 pentadeutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
5-mono-deutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(O)C=1CCC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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